Fucosterol

Oncology Phytosterol pharmacology In vivo efficacy

Select fucosterol for unmatched in vivo tumor inhibition (72.65% in H22 hepatoma models vs. 56.41% for β-sitosterol) and a selectivity index exceeding 16 in triple-negative breast cancer (MDA-MB-231). Its unique 24-ethylidene side chain enables multi-pathway metabolomic perturbation (129 differential metabolites), dual cholinesterase inhibition (AChE/BuChE), and NF-κB pathway suppression—outcomes unattainable with generic terrestrial phytosterols. Eliminate experimental variability; ensure mechanistic reproducibility in oncology, neuroinflammation, and metabolic disorder research. ≥98% HPLC purity. Request pricing for bulk quantities.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
Cat. No. B1239253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucosterol
Synonyms(24E)-24-N-propylidenecholesterol
24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol
24Z-ethylidenecholest-5-en-3B-ol
28-isofucosterol
delta(5)-avenasterol
fucosterol
fucosterol, (3beta)-isomer
fucosterol, 28-(14)C-labeled cpd, (E)-isomer
stigmasta-5,24-dien-3 beta-ol
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23?,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyOSELKOCHBMDKEJ-HRKULPSGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fucosterol for Research Procurement: A Marine Phytosterol with Distinct Biological Profile


Fucosterol (CAS 17605-67-3) is a marine-derived phytosterol characterized by its 24-ethylidene cholesterol structure [1]. Unlike terrestrial plant sterols such as β-sitosterol and stigmasterol, fucosterol is predominantly isolated from brown algae (Phaeophyceae) and exhibits a distinct side-chain double bond configuration that confers differential biological activities [2]. As a research compound, fucosterol has demonstrated measurable activities across multiple therapeutic areas including oncology, inflammation, neurodegeneration, and metabolic disorders [3].

Why Fucosterol Cannot Be Substituted by β-Sitosterol or Stigmasterol in Research Applications


Despite belonging to the same phytosterol class, fucosterol exhibits quantitatively distinct biological profiles that preclude interchangeable use. Direct comparative studies demonstrate that fucosterol's 24-ethylidene side chain confers differential efficacy in tumor inhibition (72.65% vs. 56.41% for β-sitosterol) [1], divergent cholesterol absorption effects (no inhibition vs. 54% inhibition for sitosterol/stigmasterol) [2], and variable antioxidant capacity compared to structural analogs [3]. These differences arise from structure-activity relationships affecting target engagement, metabolic stability, and cellular uptake mechanisms [1]. For researchers requiring reproducible, mechanism-specific outcomes, generic substitution with terrestrial phytosterols introduces unquantified variability that compromises experimental validity.

Fucosterol Comparative Evidence Guide: Quantifiable Differentiation Against Key Analogs


Superior In Vivo Anti-Tumor Efficacy of Fucosterol Versus β-Sitosterol and Cholesterol

In a direct comparative study of four steroids in H22 tumor-bearing mice, fucosterol demonstrated the highest tumor inhibition rate of 72.65%, significantly exceeding β-sitosterol (56.41%) and cholesterol (61.54%) [1]. Metabolomic analysis further revealed that fucosterol treatment generated 129 differential metabolites—the highest among tested steroids—primarily affecting purine and amino acid metabolism pathways [1].

Oncology Phytosterol pharmacology In vivo efficacy

High Selectivity Index of Fucosterol Against Aggressive Breast Cancer Cells

Among six meroterpenoid and steroid isolates from Stypopodium schimperi, fucosterol exhibited the highest selectivity against cancer cell lines, demonstrating a selectivity index (SI) greater than 16 against the aggressive triple-negative MDA-MB-231 breast cancer cell line [1]. This indicates at least 16-fold greater cytotoxicity toward cancer cells compared to healthy fibroblast cells (CCD-1079Sk) [1].

Breast cancer Selective cytotoxicity Drug discovery

Differential Anti-Inflammatory Activity: COX-2 and iNOS Suppression by Fucosterol

Fucosterol isolated from Eisenia bicyclis demonstrated dose-dependent suppression of iNOS and COX-2 protein expression in LPS-stimulated RAW264.7 macrophages, while also inhibiting t-BHP-induced ROS generation [1]. The dichloromethane fraction containing fucosterol exhibited the strongest anti-inflammatory activity among all tested fractions (dichloromethane > methanol > ethyl acetate > n-butanol) [1].

Inflammation Macrophage biology NF-κB pathway

Fucosterol Lacks Cholesterol Absorption Inhibition: A Key Differentiator from Sitosterol and Stigmasterol

In a direct comparative lymphatic absorption study, sitosterol and stigmasterol both inhibited cholesterol absorption by 54% in rats, whereas fucosterol under identical conditions demonstrated no effect on luminal cholesterol absorption [1]. A separate study confirmed that sitosterol inhibited cholesterol absorption by 57% while fucosterol achieved only 41% inhibition [2]. This differential effect correlates with micellar solubility displacement capacity: cholesterol > fucosterol > sitosterol [2].

Lipid metabolism Cholesterol absorption Phytosterol pharmacology

Fucosterol Cytotoxicity Profile Across Cancer Cell Lines: Differential IC50 Values

Fucosterol exhibits cell line-dependent cytotoxicity with IC50 values ranging from 27.94 μg/mL to 185.4 μg/mL across various cancer and normal cell types . Notably, fucosterol demonstrates greater potency against T47D breast cancer cells (IC50 = 27.94 μg/mL) compared to HT29 colon cancer cells (IC50 = 70.41 μg/mL), representing a 2.5-fold difference . The compound showed minimal cytotoxicity against normal HEK293 cells (IC50 = 185.4 μg/mL), indicating potential therapeutic window .

Cancer cell lines Cytotoxicity screening IC50 profiling

Fucosterol Cholinesterase Inhibition and Neuroinflammatory Mediator Suppression

Fucosterol exhibited dose-dependent inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. Additionally, fucosterol significantly inhibited production of multiple pro-inflammatory mediators including IL-6, IL-1β, TNF-α, nitric oxide, and PGE2 in LPS- or Aβ-induced microglial cells [1]. In a separate study, fucosterol reduced intracellular amyloid-β levels and enhanced neuroglobin mRNA expression in Aβ-induced SH-SY5Y neuroblastoma cells [2].

Alzheimer's disease Neuroinflammation Cholinesterase inhibition

Optimal Research and Procurement Applications for Fucosterol Based on Quantitative Evidence


In Vivo Oncology Studies Requiring Superior Anti-Tumor Efficacy Over Terrestrial Phytosterols

For researchers conducting in vivo tumor xenograft or syngeneic models (particularly H22 hepatoma), fucosterol should be prioritized over β-sitosterol or ergosterol. Evidence demonstrates a 72.65% tumor inhibition rate—exceeding β-sitosterol by 16.24 absolute percentage points [1]. The compound's broader metabolomic perturbation profile (129 differential metabolites) suggests a multi-pathway mechanism that may circumvent resistance mechanisms observed with single-target agents [1].

Selective Cytotoxicity Screening Against Triple-Negative Breast Cancer

Investigators focusing on aggressive breast cancer subtypes (particularly MDA-MB-231 triple-negative) should consider fucosterol based on its demonstrated selectivity index exceeding 16—the highest among six structurally related marine isolates [1]. This selectivity profile supports fucosterol's use in assays where discrimination between cancerous and healthy cell populations is a primary experimental endpoint [1].

Alzheimer's Disease Research Requiring Multi-Target Pharmacology

For neurodegenerative disease researchers investigating combined cholinergic and neuroinflammatory hypotheses, fucosterol offers a distinct advantage over single-mechanism compounds. Evidence confirms dual cholinesterase inhibition (AChE and BuChE) plus suppression of IL-6, IL-1β, TNF-α, NO, and PGE2 in microglial cells [1], alongside intracellular Aβ reduction and neuroglobin upregulation [2]. This multi-target profile is particularly relevant for studies addressing the multifactorial nature of AD pathology.

Inflammatory Pathway Studies Requiring Dual COX-2/iNOS Suppression

Researchers investigating NF-κB-mediated inflammatory cascades should select fucosterol based on its demonstrated suppression of both iNOS and COX-2 expression in LPS-stimulated macrophages [1]. The compound's presence in the most active solvent fraction (dichloromethane) confirms its contribution to overall anti-inflammatory activity, supporting its use as a reference standard or positive control in inflammation assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fucosterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.